What are the physical and chemical properties of DL-Proline?
What are the physical and chemical properties of DL-Proline?
An In-depth Technical Guide to the Physical and Chemical Properties of DL-Proline
Introduction
DL-Proline (IUPAC name: pyrrolidine-2-carboxylic acid) is a racemic mixture of the D- and L-isomers of the proteinogenic amino acid, proline.[1][2] Unlike other common amino acids, proline possesses a secondary amine where the alpha-amino group is incorporated into a pyrrolidine (B122466) ring. This unique cyclic structure confers significant conformational rigidity, which plays a crucial role in the secondary structure of proteins, particularly in the formation of collagen.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of DL-Proline, intended for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of DL-Proline are summarized below. These properties are essential for its handling, formulation, and application in various research and development contexts.
General Properties
DL-Proline is typically a white to off-white crystalline solid or powder.[][6] It is odorless with a slightly sweet taste and can be hygroscopic, meaning it absorbs moisture from the air.[4][7][8]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉NO₂ | [][7][9] |
| Molecular Weight | 115.13 g/mol | [1][9][10] |
| Appearance | White to off-white crystalline powder/solid | [][6][9] |
| Melting Point | 205-210 °C (with decomposition) | [][7][9][11] |
| Boiling Point | ~215.41 - 252.2 °C (estimate) | [7][12] |
| Density | ~1.18 - 1.38 g/cm³ | [][7][9] |
Solubility
The solubility of amino acids is highly dependent on the solvent's polarity and the pH of the solution.[13][14] DL-Proline is very soluble in water and ethanol (B145695) but is insoluble in less polar organic solvents like ether, butanol, chloroform, and acetone.[7] The presence of both the acidic carboxyl group and the basic amino group allows it to exist as a zwitterion, enhancing its solubility in polar solvents.[8][15]
| Solvent | Solubility | Source(s) |
| Water | Very soluble / Soluble | [6][7][9] |
| Ethanol | Soluble | [7] |
| Methanol | Soluble | [7] |
| Ether | Insoluble | [7][11] |
| Butanol | Insoluble | [7][11] |
| Chloroform | Insoluble | [7] |
| Acetone | Insoluble | [7][11] |
Acidity and Basicity (pKa Values)
DL-Proline is an amphoteric molecule containing a carboxylic acid group and a secondary amine group. The pKa values represent the dissociation constants for these groups. The pKa of the α-carboxylic acid group is approximately 2.0-2.35, while the pKa for the α-amino group is around 10.60.[9][11][16]
| Ionizable Group | pKa Value | Source(s) |
| α-Carboxyl (-COOH) | 2.00 - 2.35 | [7][9][16] |
| α-Amino (-NH₂⁺) | 10.60 | [11][16] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and identification of DL-Proline.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR (in D₂O): The proton NMR spectrum shows characteristic signals for the protons on the pyrrolidine ring and the α-carbon.[1]
-
¹³C NMR (in D₂O): The carbon NMR spectrum displays distinct peaks for the five carbon atoms in the DL-Proline molecule.[1][17]
| ¹³C NMR Shifts (ppm) in D₂O | Intensity | Source(s) |
| 175.76 | 316.00 | [1] |
| 62.36 | 710.00 | [1] |
| 47.16 | 783.00 | [1] |
| 30.04 | 1000.00 | [1] |
| 24.84 | 897.00 | [1] |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of DL-Proline shows characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amine, and the C=O stretch of the carboxyl group.[18][19][20]
Crystal Structure
The crystal structure of DL-proline hydrochloride has been determined using X-ray diffraction.[3] It crystallizes in the monoclinic space group P2₁/a.[3] In the solid state, the molecules are connected by intermolecular N-H---O hydrogen bonds, forming chains.[21] The unique pyrrolidine ring is puckered, a conformation that significantly influences the structure of proteins containing proline residues.[3]
Experimental Protocols
The determination of the physicochemical properties of DL-Proline relies on established experimental methodologies.
Determination of pKa Values by Acid-Base Titration
The pKa values of an amino acid can be determined experimentally by performing an acid-base titration and plotting the titration curve (pH vs. volume of titrant added).[22][23]
Methodology:
-
Preparation: A known concentration of DL-Proline solution is prepared in deionized water. The solution is typically acidified with a strong acid (e.g., HCl) to fully protonate both the carboxyl and amino groups.
-
Titration: The solution is titrated with a standardized strong base solution (e.g., 0.1M NaOH).[22]
-
pH Measurement: The pH of the solution is measured and recorded after each incremental addition of the base.
-
Data Plotting: A titration curve is generated by plotting the measured pH values against the volume of NaOH added.
-
pKa Determination: The curve will show two equivalence points. The pKa₁ (for the carboxyl group) is the pH at the midpoint of the first buffer region (halfway to the first equivalence point). The pKa₂ (for the amino group) is the pH at the midpoint of the second buffer region (halfway between the first and second equivalence points).
Determination of Solubility
The solubility of a compound in a specific solvent is determined by preparing a saturated solution and quantifying the concentration of the dissolved solute.[14]
Methodology:
-
Preparation of Saturated Solution: An excess amount of DL-Proline is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., stirred or shaken) at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[15]
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Quantification: A precise volume of the clear, saturated solution is withdrawn.
-
Analysis: The amount of dissolved DL-Proline is determined. A common method is gravimetric analysis, where the solvent is evaporated, and the remaining solid mass is weighed. Alternatively, spectroscopic or chromatographic methods can be used for quantification.
-
Calculation: The solubility is calculated and typically expressed in units of g/100 mL or mol/L.
References
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